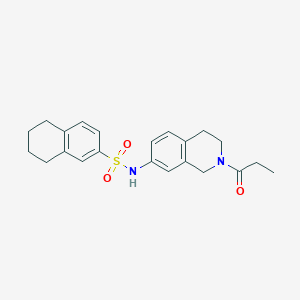
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as HPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HPPM is a small molecule inhibitor that has been shown to have promising effects on various biological systems, including cancer cells, viruses, and bacteria. In
Mécanisme D'action
The mechanism of action of (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its ability to bind to specific target proteins and enzymes involved in various biological processes. This compound has been shown to inhibit the activity of enzymes such as protein kinases, phosphatases, and proteases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, this compound disrupts the normal functioning of cells and leads to cell death or apoptosis. This compound has also been shown to interfere with the replication and transcription of viral RNA and DNA, thereby inhibiting the spread of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenic proteins. In viral-infected cells, this compound has been shown to reduce viral load, inhibit viral replication, and prevent the release of infectious virions. In bacterial cells, this compound has been shown to disrupt bacterial cell membrane integrity, inhibit bacterial growth, and reduce bacterial biofilm formation.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several advantages for lab experiments, including its small size, easy synthesis, and high potency. This compound is also stable under physiological conditions and has low toxicity in vitro. However, this compound has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. This compound also has limited selectivity for specific target proteins and enzymes, which can lead to off-target effects and toxicity.
Orientations Futures
There are several future directions for research on (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, including its optimization for specific target proteins and enzymes, its development as a drug candidate for cancer, viral, and bacterial diseases, and its application in combination therapy with other drugs. This compound can also be modified to improve its solubility and bioavailability, and its structure-activity relationship can be further explored to identify more potent and selective derivatives. This compound can also be used as a tool compound to study the biology of specific target proteins and enzymes, and its mechanism of action can be further elucidated using biochemical and biophysical techniques.
Méthodes De Synthèse
The synthesis method for (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 3-(pyrazin-2-yloxy)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The resulting product is purified by column chromatography or recrystallization to obtain this compound as a white solid.
Applications De Recherche Scientifique
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential applications in various scientific research fields, including cancer research, viral research, and bacterial research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer cell survival and metastasis. In viral research, this compound has been shown to inhibit the replication and spread of various viruses, including HIV, influenza, and Zika virus. In bacterial research, this compound has been shown to inhibit the growth and survival of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17-10-15(14-5-1-2-6-16(14)22-17)19(25)23-9-3-4-13(12-23)26-18-11-20-7-8-21-18/h1-2,5-8,10-11,13H,3-4,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCJZKKNRYLYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)
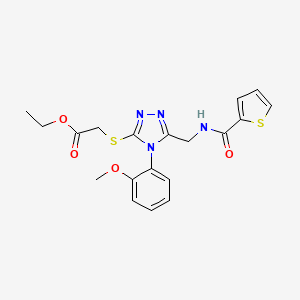
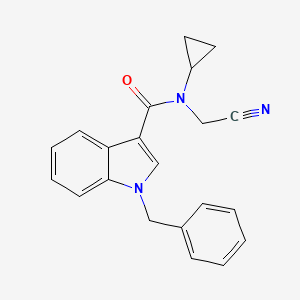
![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)
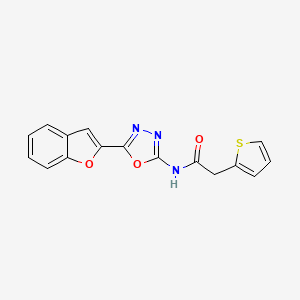
![N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2900416.png)
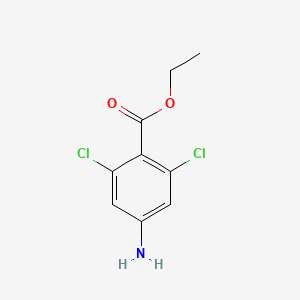
![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)
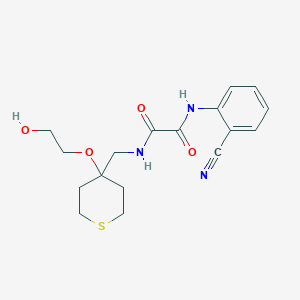
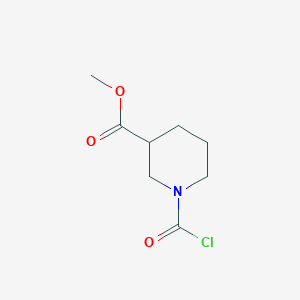
![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)
![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)
